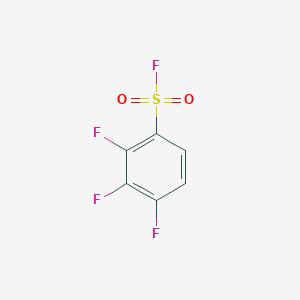
2,3,4-Trifluorobenzene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Trifluorobenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C6H2F3O2S. It is a derivative of benzene, where three hydrogen atoms are replaced by fluorine atoms at the 2, 3, and 4 positions, and a sulfonyl fluoride group is attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trifluorobenzene-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of 2,3,4-trifluorobenzenesulfonyl chloride with a fluoride source. This reaction typically occurs under mild conditions and can be facilitated by the use of phase transfer catalysts .
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 2,3,4-Trifluorobenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles such as amines or alcohols.
Reduction Reactions: The compound can be reduced to form corresponding sulfonamides or sulfonic acids under specific conditions.
Common Reagents and Conditions:
Major Products:
Substitution Reactions: The major products are sulfonamides, sulfonate esters, and sulfonate salts.
Reduction Reactions: The major products are sulfonamides and sulfonic acids.
Scientific Research Applications
2,3,4-Trifluorobenzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,4-Trifluorobenzene-1-sulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity allows it to modify proteins and other biomolecules by forming covalent bonds with specific amino acid residues .
Comparison with Similar Compounds
2,3,4-Trifluorobenzenesulfonyl chloride: This compound is similar in structure but contains a sulfonyl chloride group instead of a sulfonyl fluoride group.
2,3,5-Trifluorobenzene-1-sulfonyl fluoride: Another similar compound with fluorine atoms at different positions on the benzene ring.
Uniqueness: 2,3,4-Trifluorobenzene-1-sulfonyl fluoride is unique due to its specific substitution pattern and the presence of the sulfonyl fluoride group, which imparts distinct reactivity and stability compared to other sulfonyl derivatives .
Properties
Molecular Formula |
C6H2F4O2S |
|---|---|
Molecular Weight |
214.14 g/mol |
IUPAC Name |
2,3,4-trifluorobenzenesulfonyl fluoride |
InChI |
InChI=1S/C6H2F4O2S/c7-3-1-2-4(13(10,11)12)6(9)5(3)8/h1-2H |
InChI Key |
QSTVOESYDQCSJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)F)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



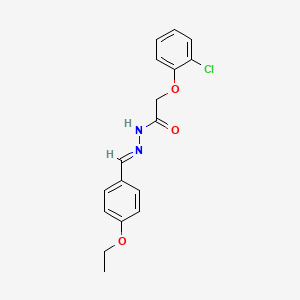
![6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid (5-isopropyl-[1,3,4]thiadiazol-2-yl)-amide](/img/structure/B12054878.png)
![N-(4-{[(2E)-2-(1,3-Benzodioxol-5-ylmethylene)hydrazino]carbonyl}phenyl)-4-chlorobenzenesulfonamide](/img/structure/B12054883.png)
![(4Z)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12054895.png)
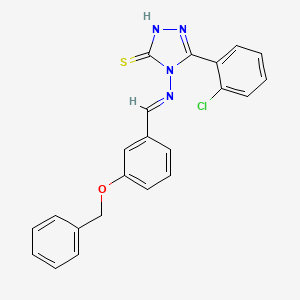


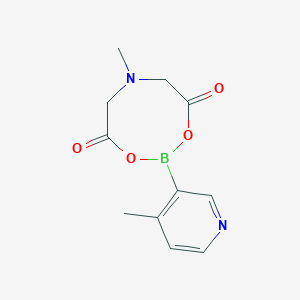
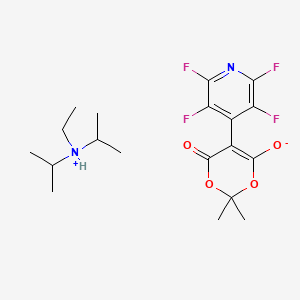
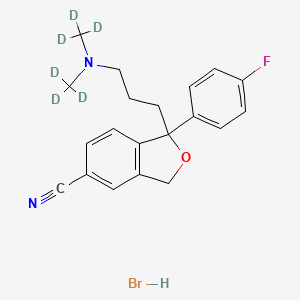
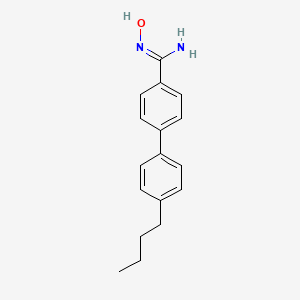
![N'-[(1E)-1-(4-bromophenyl)ethylidene]pyrazine-2-carbohydrazide](/img/structure/B12054933.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone](/img/structure/B12054940.png)
